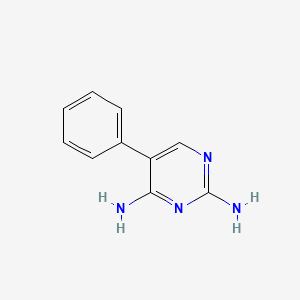

5-Phenylpyrimidine-2,4-diamine

Overview

Description

5-Phenylpyrimidine-2,4-diamine is an organic compound belonging to the class of aminopyrimidines It consists of a pyrimidine ring substituted with amino groups at positions 2 and 4, and a phenyl group at position 5

Biochemical Analysis

Biochemical Properties

2,4-Diamino-5-phenylpyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of dihydrofolate reductase. This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the synthesis of nucleotides and amino acids . By inhibiting dihydrofolate reductase, 2,4-Diamino-5-phenylpyrimidine disrupts the production of tetrahydrofolate, leading to a decrease in the synthesis of DNA, RNA, and proteins. This compound also interacts with other biomolecules, such as thymidylate synthase, further affecting nucleotide synthesis .

Cellular Effects

The effects of 2,4-Diamino-5-phenylpyrimidine on various types of cells and cellular processes are profound. It influences cell function by inhibiting the synthesis of nucleotides, which are essential for DNA replication and repair . This inhibition leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells. Additionally, 2,4-Diamino-5-phenylpyrimidine affects cell signaling pathways and gene expression by altering the availability of nucleotides and other essential biomolecules .

Molecular Mechanism

At the molecular level, 2,4-Diamino-5-phenylpyrimidine exerts its effects primarily through the inhibition of dihydrofolate reductase . This inhibition occurs via binding interactions with the enzyme’s active site, preventing the conversion of dihydrofolate to tetrahydrofolate. The compound’s structure allows it to fit into the enzyme’s active site, blocking the binding of the natural substrate . Additionally, 2,4-Diamino-5-phenylpyrimidine may cause changes in gene expression by affecting the availability of nucleotides required for transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Diamino-5-phenylpyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 2,4-Diamino-5-phenylpyrimidine remains stable under certain conditions but may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of nucleotide synthesis and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of 2,4-Diamino-5-phenylpyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity . At higher doses, 2,4-Diamino-5-phenylpyrimidine can cause adverse effects, such as gastrointestinal disturbances, hematological changes, and central nervous system toxicity . These toxic effects are dose-dependent and highlight the importance of determining the appropriate therapeutic window for this compound .

Metabolic Pathways

2,4-Diamino-5-phenylpyrimidine is involved in metabolic pathways related to folic acid metabolism . It interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, affecting the synthesis of tetrahydrofolate and nucleotides . The compound’s inhibition of these enzymes leads to alterations in metabolic flux and changes in metabolite levels, impacting cellular processes dependent on nucleotide synthesis .

Transport and Distribution

Within cells and tissues, 2,4-Diamino-5-phenylpyrimidine is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in tissues, where it exerts its inhibitory effects on dihydrofolate reductase .

Subcellular Localization

The subcellular localization of 2,4-Diamino-5-phenylpyrimidine is crucial for its activity and function . The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Within these compartments, 2,4-Diamino-5-phenylpyrimidine interacts with its target enzymes, such as dihydrofolate reductase, to exert its inhibitory effects . The localization of the compound within the cell influences its potency and efficacy in inhibiting nucleotide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5-phenylpyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of benzaldehyde with guanidine in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of 2,4-diamino-5-phenylpyrimidine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups.

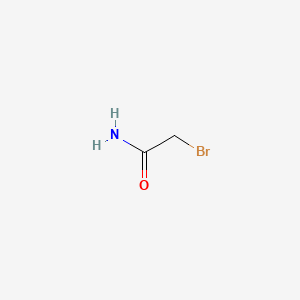

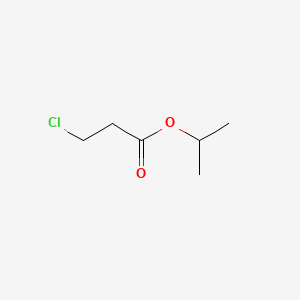

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives. These products are often intermediates for further chemical transformations or final active compounds in pharmaceuticals .

Scientific Research Applications

5-Phenylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: Used in the study of enzyme inhibitors, particularly those targeting dihydrofolate reductase.

Medicine: Investigated for its potential as an anti-tubercular agent and in the development of anticancer drugs.

Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2,4-diamino-5-phenylpyrimidine involves its interaction with specific molecular targets. For instance, as a dihydrofolate reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides required for DNA replication and cell division, making it effective against rapidly dividing cells such as cancer cells and bacteria .

Comparison with Similar Compounds

Similar Compounds

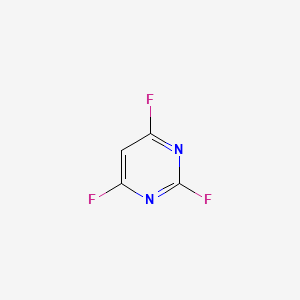

Trimethoprim: Another dihydrofolate reductase inhibitor with a similar pyrimidine core.

Methotrexate: An anticancer drug with a folate-like structure.

Pyrimethamine: Used as an antimalarial drug

Uniqueness

5-Phenylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at position 5 enhances its binding affinity to certain enzymes, making it a valuable scaffold for drug development .

Properties

IUPAC Name |

5-phenylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-8(6-13-10(12)14-9)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVWRUJASRBHEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171805 | |

| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18588-49-3 | |

| Record name | 5-Phenyl-2,4-pyrimidinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18588-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-5-phenylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018588493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2,4-diamino-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-5-PHENYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8XW644X9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 2,4-diamino-5-phenylpyrimidine derivatives?

A: 2,4-Diamino-5-phenylpyrimidines act as inhibitors of dihydrofolate reductase (DHFR) [, ]. DHFR is a key enzyme in the folate cycle, essential for the synthesis of tetrahydrofolate, a cofactor required for nucleotide biosynthesis. Inhibiting DHFR disrupts DNA synthesis and ultimately leads to cell death.

Q2: How does the structure of 2,4-diamino-5-phenylpyrimidine influence its teratogenic and embryotoxic effects?

A: Research indicates that the length of the alkyl radical at the 6-position of the 2,4-diamino-5-phenylpyrimidine molecule plays a significant role in its teratogenic and embryotoxic effects. Specifically, the derivative with an ethyl group at this position demonstrated the most potent damaging effects []. This suggests that even subtle structural modifications can significantly impact the compound's toxicity profile in developing organisms.

Q3: What are the potential advantages of targeting Mycobacterium tuberculosis DHFR with 2,4-diamino-5-phenylpyrimidine derivatives?

A: Developing selective inhibitors for Mycobacterium tuberculosis DHFR is a promising strategy for combating tuberculosis, particularly drug-resistant strains []. By focusing on the 5-phenyl group and incorporating modifications to increase lipophilicity, researchers aim to enhance binding affinity to the bacterial enzyme while minimizing interactions with the human DHFR, thereby reducing potential side effects.

Q4: Can you provide an example of how researchers are exploring structure-activity relationships (SAR) to optimize the properties of 2,4-diamino-5-phenylpyrimidine derivatives?

A: One research project investigated synthesizing various 2,4-diamino-5-phenylpyrimidine analogues by reacting a common precursor with different aromatic and aliphatic amines []. This approach aimed to introduce structural diversity at a specific position in the molecule and evaluate its impact on DHFR inhibitory activity, selectivity for the Mycobacterium tuberculosis enzyme, and other pharmacological properties. By systematically analyzing the relationship between structural modifications and biological activity, researchers can identify promising lead compounds for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1,1'-Biphenyl]-4-yl-2-phenylethan-1-one](/img/structure/B1266117.png)

![Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B1266128.png)